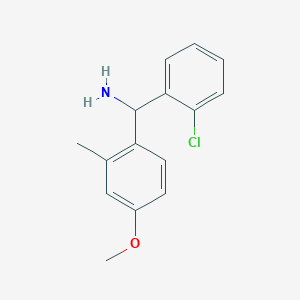

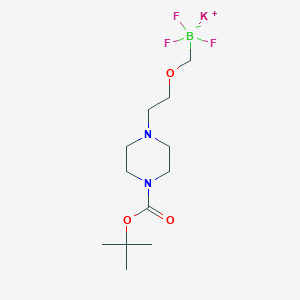

![molecular formula C13H17N3O2S2 B1451904 3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1154199-13-9](/img/structure/B1451904.png)

3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Overview

Description

This compound is a member of the class of organic compounds known as morpholines . It has the molecular formula C13H17N3O2S2 . The compound is used for proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3O2S2/c17-12-11-10 (2-9-20-11)14-13 (19)16 (12)4-1-3-15-5-7-18-8-6-15/h2,9H,1,3-8H2, (H,14,19) . This indicates the presence of a morpholine ring and a thieno[3,2-d]pyrimidin-4-one moiety in the structure.Scientific Research Applications

Synthesis and Anticancer Applications

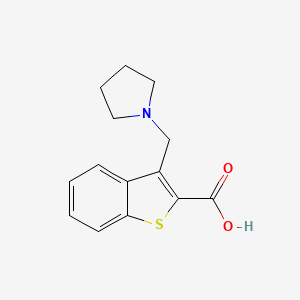

This compound belongs to a class of molecules that have shown significant potential in anticancer research. Lei et al. (2017) have documented a green synthetic method for a similar compound, emphasizing its role as an important intermediate which inhibited tumor necrosis factor alpha and nitric oxide, suggesting potential anticancer applications (H. Lei, Linxiao Wang, Y. Xiong, Z. Lan, 2017). Furthermore, Hafez and El-Gazzar (2017) synthesized novel derivatives that displayed potent anticancer activity against several human cancer cell lines, indicating the therapeutic potential of such compounds (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

Synthesis Methods and Biological Activities

The compound and its derivatives have been synthesized through various methods, leading to the creation of molecules with potential biological activities. Abdelriheem et al. (2015) focused on the synthesis of related heterocyclic compounds, elucidating their structures and potential for further biological testing (Nadia A. Abdelriheem, S. A. Ahmad, A. Abdelhamid, 2015). Bassyouni and Fathalla (2013) detailed the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, aiming at exploring their antimicrobial, antiviral, anticancer, antidepressive, and anti-inflammatory activities (F. Bassyouni, O. Fathalla, 2013).

Pharmacokinetic Properties and Efficacy Prediction

Salphati et al. (2012) characterized the absorption and disposition of a closely related PI3K/mTOR inhibitor, highlighting its efficacy in breast cancer xenograft models and discussing its pharmacokinetics and potential efficacy in humans. This study provides a valuable insight into the pharmacological properties and potential clinical applications of these compounds (L. Salphati, Jodie Pang, E. Plise, Leslie B. Lee, A. Olivero, W. Prior, D. Sampath, Susan D. Wong, Xiaolin Zhang, 2012).

Mechanism of Action

Target of Action

The primary targets of the compound 3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one . Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and how stable it is in the body.

properties

IUPAC Name |

3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S2/c17-12-11-10(2-9-20-11)14-13(19)16(12)4-1-3-15-5-7-18-8-6-15/h2,9H,1,3-8H2,(H,14,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFLVBUFMMNKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(=O)C3=C(C=CS3)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)

![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)

![[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1451831.png)

![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451833.png)